molecular formula C17H20ClNO4 B1231326 Oxymorphone hydrochloride CAS No. 357-07-3

Oxymorphone hydrochloride

Cat. No. B1231326
CAS RN: 357-07-3
M. Wt: 337.8 g/mol
InChI Key: BCGJBQBWUGVESK-KCTCKCTRSA-N
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Description

Synthesis Analysis

The synthesis of oxymorphone hydrochloride has evolved to increase efficiency and minimize impurities. A notable advancement in this area is the direct synthesis of naltrexone from oxymorphone via palladium-catalyzed N-demethylation and intramolecular acyl transfer, highlighting the chemical flexibility and potential for derivatives of oxymorphone (Machara, Cox, & Hudlický, 2012). This process demonstrates the intricate chemical manipulations possible with oxymorphone as a starting material, leading to compounds with varied pharmacological profiles.

Molecular Structure Analysis

Oxymorphone's molecular structure is characterized by its semi-synthetic origin, derived from thebaine. It differs from morphine by having a ketone group substituent at the C-6 position, which enhances its lipophilicity and ability to cross the blood-brain barrier more effectively. This structural modification is pivotal in its pharmacodynamic profile, contributing to its potent analgesic effects and distinguishing it from other opioids (Smith, 2009).

Chemical Reactions and Properties

Oxymorphone undergoes various chemical reactions that influence its pharmacological activity and metabolism. It is extensively metabolized, primarily undergoing oxidation and reduction, followed by conjugation to glucuronic acid. This metabolism does not involve major cytochrome P450 enzymes, which limits its potential for drug-drug interactions, a significant advantage over other opioids (Fishbain, 2009).

Scientific Research Applications

Pharmacodynamics and Clinical Efficacy

Oxymorphone hydrochloride, a semisynthetic μ-opioid agonist, is recognized for its potent opioid properties. Prommer (2006) highlights its pharmacodynamics, underscoring that it's a more potent opioid than morphine. This potency is key in treating moderate to severe pain, especially with the development of immediate-release and long-acting oral formulations which have expanded its clinical applications (Prommer, 2006).

Pharmacokinetics

Adams and Ahdieh (2005) explored the pharmacokinetics of oxymorphone in a study, revealing its rapid onset of action and greater analgesic potency compared to morphine. The study also found that its pharmacokinetic profiles were linear and dose-proportional, which is significant for effective pain management (Adams & Ahdieh, 2005).

Non-Carcinogenic Properties

A study by Shuey et al. (2007) on the carcinogenicity of oxymorphone in rats and mice found it to be non-carcinogenic. This information is critical in understanding the long-term safety of oxymorphone as a potent opioid analgesic (Shuey et al., 2007).

Applications in Veterinary Medicine

Krugner-Higby et al. (2003) reported on the use of liposome-encapsulated oxymorphone for postsurgical visceral pain in rats. This form of oxymorphone provided prolonged relief, highlighting its potential in veterinary applications for pain management (Krugner-Higby et al., 2003).

Analgesic Efficacy in Nonhuman Primates

Kelly et al. (2011) studied oxymorphone's pharmacokinetics in nonhuman primates, providing insight into its use in veterinary medicine for managing pain ranging from moderate to severe. This study is significant for understanding oxymorphone's efficacy and safety in a wider range of species (Kelly et al., 2011).

Mechanism of Action

Target of Action

Oxymorphone hydrochloride primarily targets the μ-opioid receptor (MOR) . These receptors are discretely distributed in the human brain, with high densities in the posterior amygdala, hypothalamus, thalamus, nucleus caudatus, putamen, and certain cortical areas . The MOR plays a crucial role in pain perception, and its activation results in analgesic effects .

Mode of Action

This compound interacts predominantly with the MOR, leading to a decrease in the perception of pain . It is a semi-synthetic opioid substitute for morphine and is a potent analgesic . The interaction with the MOR results in a series of intracellular events, ultimately leading to analgesia and sedation .

Biochemical Pathways

This compound is highly metabolized, principally in the liver, and undergoes reduction or conjugation with glucuronic acid to form both active and inactive products . Less than 1% of the administered dose is excreted unchanged in the urine .

Pharmacokinetics

This compound has a more rapid onset of action and several times the analgesic potency of its parent compound morphine when administered parenterally . It is more lipophilic than morphine, thus, it may more easily cross the blood-brain barrier . The oral oxymorphone formulations are roughly three times more potent than oral morphine .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the central nervous system (CNS) and the gastrointestinal tract . The principal actions of therapeutic value are analgesia and sedation . It provides relief from moderate to severe pain .

Action Environment

Environmental factors such as the presence of other CNS depressants including sedatives, hypnotics, tranquilizers, general anesthetics, phenothiazines, other opioids, and alcohol may influence the action, efficacy, and stability of this compound . These substances can potentially enhance the pharmacological effects of this compound, leading to increased risk of respiratory depression, sedation, and hypotension .

Safety and Hazards

The use of oxymorphone hydrochloride exposes patients and other users to the risks of opioid addiction, abuse, and misuse, which can lead to overdose and death . It is advised not to drive, operate machinery or perform other potentially dangerous activities until you know whether the medication will affect your ability to do them safely .

Future Directions

Although discovered many decades ago and used as parenteral formulation, the newer oral preparations of oxymorphone (immediate release and extended release) that were approved in 2006 can provide additional options for customizing therapy to accommodate various patient needs . This newer oral formulation could make this powerful agent an important drug in the armamentarium of the healthcare provider caring for patients with pain .

Biochemical Analysis

Biochemical Properties

Oxymorphone hydrochloride functions as a full agonist at the mu-opioid receptor, which is predominantly found in the central nervous system. This interaction is crucial for its analgesic effects. The compound also interacts with delta and kappa opioid receptors, albeit to a lesser extent. These interactions result in the modulation of pain signals and the inhibition of neurotransmitter release, leading to pain relief .

Cellular Effects

This compound exerts significant effects on various cell types, particularly neurons. It influences cell signaling pathways by binding to opioid receptors, which are G-protein coupled receptors. This binding inhibits adenylate cyclase activity, reducing the levels of cyclic AMP (cAMP) and leading to decreased neuronal excitability. Additionally, this compound can alter gene expression and cellular metabolism by modulating the activity of transcription factors and enzymes involved in these processes .

Molecular Mechanism

At the molecular level, this compound binds to the mu-opioid receptor with high affinity. This binding induces a conformational change in the receptor, activating intracellular G-proteins. The activated G-proteins then inhibit adenylate cyclase, reducing cAMP levels and leading to the opening of potassium channels and closing of calcium channels. These changes result in hyperpolarization of the neuron and inhibition of neurotransmitter release, thereby producing analgesia .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but it can degrade upon prolonged exposure to light. In vitro studies have shown that this compound maintains its efficacy over extended periods, although its potency may decrease slightly due to degradation. Long-term effects on cellular function include sustained inhibition of neurotransmitter release and potential changes in receptor sensitivity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it provides effective analgesia with minimal side effects. At higher doses, it can cause significant respiratory depression, sedation, and potential toxicity. Threshold effects have been observed, where increasing the dose beyond a certain point does not proportionally increase analgesic effects but significantly raises the risk of adverse effects .

Metabolic Pathways

This compound undergoes extensive hepatic metabolism. It is primarily metabolized by conjugation with glucuronic acid to form oxymorphone-3-glucuronide. This metabolite is then excreted in the urine. The compound also undergoes reduction to form 6-hydroxy-oxymorphone. These metabolic pathways are crucial for the elimination of this compound from the body .

Transport and Distribution

This compound is highly lipophilic, allowing it to easily cross the blood-brain barrier. Once in the central nervous system, it binds to opioid receptors in various brain regions, including the amygdala, hypothalamus, and thalamus. The compound is also distributed to peripheral tissues, where it can exert effects on the gastrointestinal tract and other organs .

Subcellular Localization

Within cells, this compound is primarily localized to the plasma membrane, where it interacts with opioid receptors. It may also be found in intracellular compartments, such as endosomes, following receptor internalization. This subcellular localization is important for the regulation of receptor activity and the duration of the compound’s effects .

properties

IUPAC Name

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4.ClH/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9;/h2-3,12,15,19,21H,4-8H2,1H3;1H/t12-,15+,16+,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGJBQBWUGVESK-KCTCKCTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76-41-5 (Parent)
Record name Oxymorphone hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10189214
Record name Oxymorphone hydrochloride [USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

357-07-3
Record name Oxymorphone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=357-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxymorphone hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxymorphone hydrochloride [USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5α)-4,5-epoxy-3,14-dihydroxy-17-methylmorphinan-6-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.010
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name OXYMORPHONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y2EI94NBC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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